2'-Fluoro-3-(3-methylphenyl)propiophenone

Description

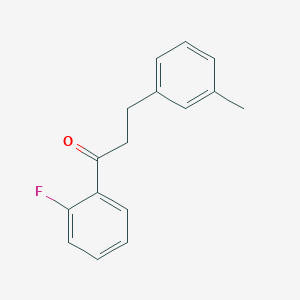

2'-Fluoro-3-(3-methylphenyl)propiophenone is a propiophenone derivative featuring a fluorine atom at the 2' position of the phenyl ring and a 3-methylphenyl substituent at the 3 position. Propiophenones are characterized by a ketone group adjacent to a phenyl ring, with substituents influencing electronic, steric, and biological behaviors. The fluorine atom (electron-withdrawing) and methyl group (electron-donating) likely create a unique electronic environment, affecting solubility, reactivity, and interactions with biological targets .

Structure

2D Structure

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNABBRRXNHQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644085 | |

| Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-99-3 | |

| Record name | 1-(2-Fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure Summary (Adapted from CN106518635A):

Step 1: Grignard Reagent Formation

- Magnesium powder and anhydrous aluminum chloride are added to a reactor with tetrahydrofuran (THF) as solvent.

- A solution of the substituted aryl bromide (e.g., 2-fluoro-3-(3-methylphenyl)bromobenzene) in THF is added dropwise at 30–80°C, maintaining slight reflux.

- The mixture is refluxed for 0.5–1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Propionitrile

- Propionitrile is added slowly to the Grignard reagent under stirring.

- The reaction proceeds for 1–2 hours at controlled temperature.

Step 3: Workup and Purification

- The reaction mixture is quenched with dilute hydrochloric acid (3 mol/L) under cooling to decompose the addition product.

- The organic phase is separated, and THF is removed by distillation.

- The crude product is purified by vacuum distillation to yield the propiophenone derivative.

Yields and Purity

- Yields for similar compounds (e.g., 3-methoxypropiophenone) reach approximately 78–88%.

- Purity after distillation exceeds 99% by liquid chromatography.

| Step | Conditions | Outcome |

|---|---|---|

| Grignard formation | Mg, AlCl3, THF, 30–80°C, reflux | Formation of arylmagnesium halide |

| Reaction with nitrile | Propionitrile, stirring, 1–2 h | Intermediate addition product |

| Quenching | 3 mol/L HCl, cold bath | Hydrolysis of intermediate |

| Purification | Distillation under reduced pressure | Pure propiophenone derivative |

| Yield | 78–88% | High purity (>99%) |

Alternative Synthetic Routes

Friedel-Crafts Acylation

- Friedel-Crafts acylation of substituted benzenes with propionyl chloride or propionic anhydride catalyzed by Lewis acids (e.g., AlCl3) is a classical method for propiophenone derivatives.

- However, this method may suffer from issues such as polyacylation, low selectivity, and environmental concerns due to corrosive reagents and waste.

Vapor-Phase Cross-Decarboxylation

- A vapor-phase reaction of benzoic acid derivatives with propionic acid over catalysts at high temperature can produce propiophenones.

- This method is industrially attractive but less selective and may generate difficult-to-separate by-products.

Halogenation and Subsequent Functionalization

- For introducing substituents such as fluoro or methyl groups, halogenation of propiophenone derivatives followed by nucleophilic substitution or cross-coupling can be employed.

- For example, chlorination of propiophenone at the 3' position using chlorine gas and AlCl3 catalyst in 1,2-dichloroethane solvent yields 3'-chloropropiophenone with high selectivity and yield (~88–90%).

- Subsequent substitution or coupling reactions can introduce the 3-methylphenyl group.

Conformational and Structural Considerations

- Studies on 2'-fluoro-substituted acetophenones reveal a strong preference for the s-trans conformation due to dipole minimization between the C–F bond and the carbonyl group.

- This conformational preference influences reactivity and may affect the outcome of synthetic steps involving nucleophilic attack or metalation.

- Density Functional Theory (DFT) calculations and NMR analyses confirm these conformational preferences, which are relevant for designing synthetic routes and predicting product stability.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Grignard reaction with nitrile | Mg, AlCl3, THF, aryl bromide, propionitrile | High selectivity, good yield | Requires dry conditions, sensitive reagents | 78–88 |

| Friedel-Crafts acylation | Propionyl chloride/anhydride, AlCl3, aromatic ring | Simple, classical method | Low selectivity, environmental issues | Variable |

| Vapor-phase cross-decarboxylation | Benzoic acid + propionic acid, catalyst, high T | Industrial scale, no corrosive reagents | By-products, separation challenges | Moderate |

| Halogenation + substitution | Propiophenone, Cl2, AlCl3, solvent, then coupling | High selectivity for halogenation | Multi-step, requires further functionalization | 88–90 (halogenation step) |

Research Findings and Practical Notes

- The Grignard approach is favored for laboratory and pilot-scale synthesis due to its operational simplicity and high purity of products.

- Solvent recovery (e.g., THF) and control of reaction temperature are critical for maximizing yield and minimizing side reactions.

- The presence of the 2'-fluoro substituent requires careful handling to maintain regioselectivity and avoid side reactions.

- Industrial methods focus on cost-effectiveness and environmental impact, often favoring vapor-phase or catalytic processes despite lower selectivity.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-3-(3-methylphenyl)propiophenone is utilized in diverse scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

Medicine: It is investigated for its potential pharmacological properties and as a precursor for the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity, affecting the overall biological activity. The compound may participate in various biochemical pathways, leading to the formation of active metabolites or the modulation of specific cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported properties of 2'-Fluoro-3-(3-methylphenyl)propiophenone with analogs from the evidence:

Key Observations:

Substituent Effects on Reactivity: Halogen Position: Chlorine at 2' and 3' positions (as in ) increases steric hindrance and environmental persistence compared to fluorine. Fluorine’s smaller size and stronger electronegativity enhance electronic interactions in biological systems . Methyl vs. Halogen: Methyl groups (e.g., in ) improve solubility in nonpolar environments, whereas halogens like bromine () or chlorine () enhance resistance to degradation.

Biological Activity: Enzyme Inhibition: Chlorinated analogs (e.g., ) show strong enzyme inhibition, likely due to covalent interactions with active sites. Fluorinated derivatives (e.g., ) may exhibit selective binding via dipole interactions . Anticancer Potential: Compounds with trifluorophenyl groups () demonstrate cytotoxicity, suggesting that the target compound’s fluorine and methyl groups could synergize for similar activity .

Environmental and Synthetic Considerations: Chlorinated compounds () are persistent pollutants, whereas fluorinated analogs (e.g., ) may degrade more readily due to weaker C-F bond stability in some environments. Synthetic routes for methyl-substituted propiophenones often involve Friedel-Crafts acylation, while halogenated variants require halogenation steps under controlled conditions .

Biological Activity

2'-Fluoro-3-(3-methylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential applications in pharmaceuticals and other fields, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 254.29 g/mol. The presence of a fluorine atom at the 2' position and a methyl group at the 3-position of the phenyl ring contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Propiophenones have been studied for their potential to inhibit bacterial growth and combat infections.

- Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems, influencing mood and behavior.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways, it can alter cellular functions.

- Receptor Modulation : Interaction with neurotransmitter receptors can lead to changes in signaling pathways.

Antimicrobial Activity

A study examining various propiophenone derivatives found that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the aromatic ring could enhance potency.

Anticancer Studies

In vitro studies revealed that this compound showed cytotoxic effects on several cancer cell lines. For instance, it was tested against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating dose-dependent inhibition of cell viability. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.

Neuropharmacological Effects

Research into the neuropharmacological properties indicated that derivatives similar to this compound could act as antagonists at nicotinic acetylcholine receptors (nAChRs). One study reported that certain analogues inhibited nicotine-induced behaviors in animal models, suggesting potential applications in smoking cessation therapies.

Data Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 2'-Fluoro-3-(3-methylphenyl)propiophenone?

Answer: A common approach involves Friedel-Crafts acylation or condensation reactions with fluorinated aromatic precursors. For example:

- Electrophilic substitution : React 3-methylphenyl substrates with fluorinated acylating agents (e.g., 3-fluorobenzoyl chloride) under Lewis acid catalysis (AlCl₃ or FeCl₃) .

- Cross-coupling : Use Suzuki-Miyaura coupling to introduce the 3-methylphenyl group to a fluorinated propiophenone backbone .

- Purification : Recrystallize in ethanol/water mixtures to isolate high-purity crystals (>97% by HPLC) .

Table 1: Key Parameters for Synthesis

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Catalyst | AlCl₃ (1.2 eq.) | |

| Solvent | Dichloromethane (anhydrous) | |

| Reaction Temperature | 0–5°C (initial), 25°C (final) |

Q. How can spectroscopic techniques validate the structure of this compound?

Answer:

- NMR : Use ¹H/¹³C NMR to confirm regiochemistry. For example, the fluorine atom at the 2'-position deshields adjacent protons (δ 7.2–7.8 ppm in aromatic regions) .

- FT-IR : Detect carbonyl stretching vibrations (~1680 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₆H₁₃FO) with an exact mass of 246.095 g/mol .

Table 2: Reference Spectral Data

| Technique | Key Peaks/Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.4 (s, CH₃), 7.1–7.9 (m, Ar-H) | |

| ¹³C NMR | δ 198.5 (C=O), 162.1 (C-F) |

Q. What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of the fluorinated aromatic ring .

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the ketone group .

- Long-term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when sealed under nitrogen .

Advanced Research Questions

Q. How do fluorinated substituents influence the electronic properties and reactivity of this compound?

Answer:

- Electron-Withdrawing Effects : The 2'-fluoro group decreases electron density on the aromatic ring, directing electrophilic attacks to the 3-methylphenyl group. This is confirmed by Hammett substituent constants (σₚ = +0.15 for -F) .

- Computational Insights : DFT calculations (B3LYP/6-31G*) reveal a 0.3 eV reduction in HOMO energy due to fluorine, enhancing oxidative stability .

Q. What computational strategies can predict regioselectivity in derivatization reactions?

Answer:

- Molecular Dynamics (MD) : Simulate reaction trajectories to identify transition states favoring para-substitution on the 3-methylphenyl group .

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) for metabolic pathway predictions .

Table 3: Computational Parameters

| Software/Method | Application | Outcome |

|---|---|---|

| Gaussian 16 (DFT) | Frontier orbital analysis | HOMO-LUMO gap = 4.1 eV |

| Schrödinger Maestro | Docking with CYP3A4 | Binding affinity = −8.2 kcal/mol |

Q. How should researchers address contradictions in reported reaction yields or regioselectivity?

Answer:

- Reproducibility Checks : Validate catalyst purity (e.g., AlCl₃ vs. FeCl₃) and moisture levels, which significantly impact Friedel-Crafts acylation efficiency .

- Advanced Analytics : Use LC-MS/MS to detect trace byproducts (e.g., di- or tri-substituted isomers) that may skew yield calculations .

- Kinetic Studies : Perform time-resolved NMR to identify intermediate species and adjust reaction quenching times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.